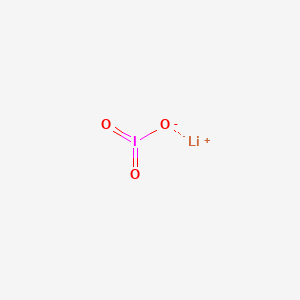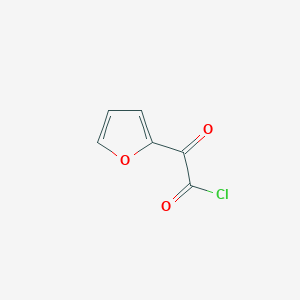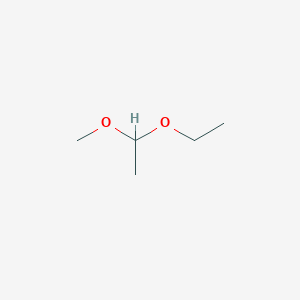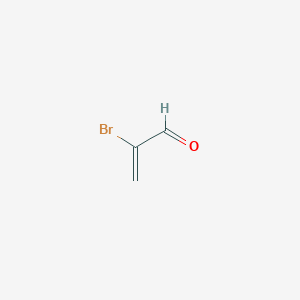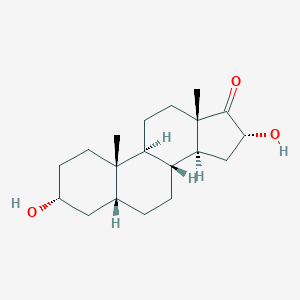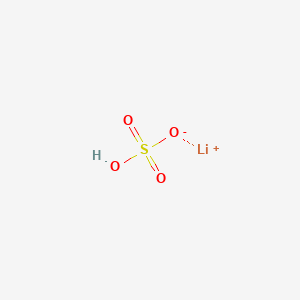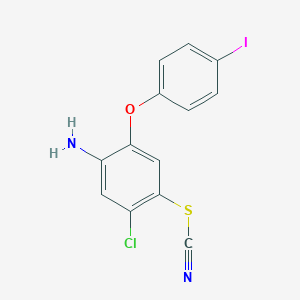
Thiocyanic acid, 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as SIBO, which stands for selective inhibitor of bone resorption. SIBO has been shown to have a unique mechanism of action that makes it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of SIBO involves the inhibition of the enzyme cathepsin K. This enzyme is responsible for the breakdown of bone tissue, and its inhibition leads to a decrease in bone resorption. SIBO has been shown to be a selective inhibitor of cathepsin K, which makes it a promising candidate for future research.
Efectos Bioquímicos Y Fisiológicos
SIBO has been shown to have several biochemical and physiological effects. In addition to its selective inhibition of bone resorption, SIBO has also been shown to have anti-inflammatory properties. This makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SIBO has several advantages for lab experiments. It is a selective inhibitor of cathepsin K, which makes it a useful tool for studying the role of this enzyme in bone resorption. However, SIBO also has some limitations. It is a relatively new compound, and its long-term effects are not yet known. Additionally, it is difficult to obtain and can be expensive.
Direcciones Futuras
There are several future directions for research on SIBO. One potential direction is the development of new and more efficient synthesis methods. Another direction is the study of SIBO's effects on other tissues and organs. Finally, SIBO's potential as a treatment for bone diseases such as osteoporosis should be further explored.
Conclusion:
In conclusion, SIBO is a promising compound that has potential applications in scientific research. Its unique mechanism of action and selective inhibition of bone resorption make it a valuable tool for studying the role of cathepsin K in bone diseases. However, further research is needed to fully understand its long-term effects and potential as a treatment for other diseases.
Métodos De Síntesis
The synthesis of SIBO involves several steps. The first step is the preparation of 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester. This is done by reacting 4-amino-2-chlorophenol with p-iodophenol in the presence of a base. The resulting product is then esterified using a suitable esterifying agent such as ethyl chloroformate. The final step involves the reaction of the ester with thiocyanic acid in the presence of a catalyst.
Aplicaciones Científicas De Investigación
SIBO has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of bone research. SIBO has been shown to selectively inhibit bone resorption, which makes it a potential treatment for bone diseases such as osteoporosis.
Propiedades
Número CAS |
13997-32-5 |
|---|---|
Nombre del producto |
Thiocyanic acid, 4-amino-2-chloro-5-(p-iodophenoxy)phenyl ester |
Fórmula molecular |
C13H8ClIN2OS |
Peso molecular |
402.64 g/mol |
Nombre IUPAC |
[4-amino-2-chloro-5-(4-iodophenoxy)phenyl] thiocyanate |
InChI |
InChI=1S/C13H8ClIN2OS/c14-10-5-11(17)12(6-13(10)19-7-16)18-9-3-1-8(15)2-4-9/h1-6H,17H2 |
Clave InChI |
SHMXEVFLBSTREN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2N)Cl)SC#N)I |
SMILES canónico |
C1=CC(=CC=C1OC2=CC(=C(C=C2N)Cl)SC#N)I |
Sinónimos |
4-Amino-2-chloro-5-(4-iodophenoxy)phenyl thiocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
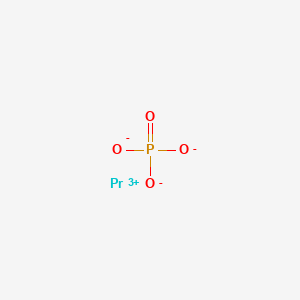
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)
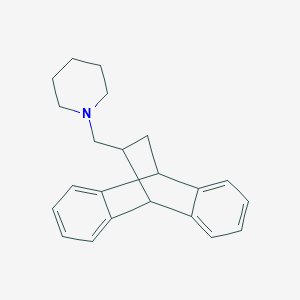
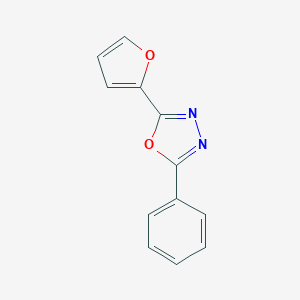
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

